Cas no 2947427-25-8 (2-Oxa-6-azabicyclo[5.1.0]octane;hydrochloride)
![2-Oxa-6-azabicyclo[5.1.0]octane;hydrochloride structure](https://ja.kuujia.com/scimg/cas/2947427-25-8x500.png)
2-Oxa-6-azabicyclo[5.1.0]octane;hydrochloride 化学的及び物理的性質
名前と識別子
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- 2-OXA-6-AZABICYCLO[5.1.0]OCTANE HYDROCHLORIDE
- G15627
- 2-oxa-6-azabicyclo[5.1.0]octane;hydrochloride
- 2947427-25-8
- 2-Oxa-6-azabicyclo[5.1.0]octane;hydrochloride
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- インチ: 1S/C6H11NO.ClH/c1-2-7-5-4-6(5)8-3-1;/h5-7H,1-4H2;1H
- InChIKey: DBQNTJWQSLIPFQ-UHFFFAOYSA-N
- SMILES: Cl.O1CCCNC2CC12
計算された属性
- 精确分子量: 149.0607417g/mol
- 同位素质量: 149.0607417g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 2
- 重原子数量: 9
- 回転可能化学結合数: 0
- 複雑さ: 94.5
- 共价键单元数量: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 21.3Ų
2-Oxa-6-azabicyclo[5.1.0]octane;hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Aaron | AR02AHEL-1g |
2-oxa-6-azabicyclo[5.1.0]octane;hydrochloride |
2947427-25-8 | 97% | 1g |
$1371.00 | 2025-02-17 | |
Aaron | AR02AHEL-500mg |
2-oxa-6-azabicyclo[5.1.0]octane;hydrochloride |
2947427-25-8 | 97% | 500mg |
$960.00 | 2025-02-17 | |
Aaron | AR02AHEL-100mg |
2-oxa-6-azabicyclo[5.1.0]octane;hydrochloride |
2947427-25-8 | 97% | 100mg |
$404.00 | 2025-02-17 | |
Aaron | AR02AHEL-250mg |
2-oxa-6-azabicyclo[5.1.0]octane;hydrochloride |
2947427-25-8 | 97% | 250mg |
$672.00 | 2025-02-17 |
2-Oxa-6-azabicyclo[5.1.0]octane;hydrochloride 関連文献
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
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Malay Dolai,Avijit Ghosh,Anamika Dhara,Ananya Das Mahapatra,Subhabrata Mabhai,Atanu Jana,Satyajit Dey,Ajay Misra Anal. Methods, 2021,13, 4266-4279
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Wonjin Jo,Do Hyun Kim,Jeong Sim Lee,Heon Ju Lee,Myoung-Woon Moon RSC Adv., 2014,4, 31764-31770
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Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149
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Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
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7. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Ayuk M. Ako,Valeriu Mereacre,Wolfgang Wernsdorfer,Ian J. Hewitt,Christopher E. Anson,Annie K. Powell Chem. Commun., 2009, 544-546
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
2-Oxa-6-azabicyclo[5.1.0]octane;hydrochlorideに関する追加情報
2-Oxa-6-azabicyclo[5.1.0]octane; Hydrochloride: A Comprehensive Overview
The compound with CAS No. 2947427-25-8, commonly referred to as 2-Oxa-6-azabicyclo[5.1.0]octane; Hydrochloride, is a structurally unique bicyclic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of bicyclic amines, which are known for their diverse applications in drug design and chemical synthesis. The bicyclo[5.1.0]octane framework is particularly interesting due to its rigid structure and potential for bioisosteric replacements in medicinal chemistry.
The hydrochloride salt form of this compound is often preferred in pharmaceutical applications due to its enhanced stability and solubility properties. Recent studies have highlighted the importance of such structural features in optimizing drug delivery systems and improving bioavailability. Researchers have explored the synthesis of this compound through various methodologies, including ring-closing metathesis and multi-component reactions, which have provided insights into its scalability for industrial production.
One of the most notable aspects of 2-Oxa-6-azabicyclo[5.1.0]octane; Hydrochloride is its role as a building block in the construction of complex molecular architectures. Its ability to act as a rigid scaffold has made it a valuable tool in the design of peptidomimetics and macrocyclic compounds. For instance, recent advancements in medicinal chemistry have utilized this compound to develop novel inhibitors for protein-protein interactions, a challenging area in drug discovery.
The bicyclo[5.1.0]octane system is also known for its compatibility with various functional groups, enabling chemists to introduce substituents at strategic positions for tuning physicochemical properties. This flexibility has been exploited in the development of antagonists for G-protein coupled receptors (GPCRs), where precise control over molecular geometry is crucial for achieving desired pharmacological profiles.
From a synthetic standpoint, the preparation of 2-Oxa-6-azabicyclo[5.1.0]octane; Hydrochloride involves a series of well-defined steps that highlight the principles of modern organic synthesis. The use of transition metal catalysts, such as ruthenium-based catalysts in ring-closing metathesis reactions, has significantly streamlined the synthesis process, making it more efficient and environmentally friendly.
In terms of applications, this compound has found utility in both academic research and industrial settings. Its role as an intermediate in the synthesis of bioactive molecules has been well-documented, with several research groups reporting its incorporation into lead optimization campaigns targeting various therapeutic areas, including oncology and neurodegenerative diseases.
Looking ahead, ongoing research into 2-Oxa-6-azabicyclo[5.1.0]octane; Hydrochloride continues to uncover new opportunities for its application in drug discovery and chemical synthesis. Advances in computational chemistry are expected to further enhance our understanding of its structural properties and guide the development of next-generation compounds with improved efficacy and safety profiles.
In conclusion, 2-Oxa-6-azabicyclo[5.1.0]octane; Hydrochloride stands as a testament to the ingenuity of modern organic chemistry and its potential to contribute to the advancement of medicinal science.
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